molecular formula C9H12N4S B13071782 5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13071782
M. Wt: 208.29 g/mol
InChI Key: UPGLSAAQEFPLKL-UHFFFAOYSA-N
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Description

5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazole-2-amine
  • 5-Methyl-1H-pyrazol-3-amine
  • 4-Methyl-1,3-thiazole-2-carbaldehyde

Uniqueness

5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both thiazole and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

5-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-6-5-14-9(11-6)4-13-7(2)3-8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12)

InChI Key

UPGLSAAQEFPLKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NC(=CS2)C)N

Origin of Product

United States

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